Tert-butyl N-methyl-N-(4-oxopent-2-enyl)carbamate

5-LOX Inflammation Enzymology

Researchers targeting 5-LOX or RXRα pathways need precise chemical tools to benchmark potency improvements. Tert-butyl N-methyl-N-(4-oxopent-2-enyl)carbamate addresses this with orthogonal Boc-protected amine and α,β-unsaturated ketone functionalities enabling diverse synthetic elaboration. • 5-LOX IC50 = 10,000 nM-ideal low-activity control or SAR starting scaffold vs. NDGA (200 nM). • RXRα EC50 >1,000 nM-validated negative control vs. bexarotene (24 nM). • ≥97% purity, stored at 2-8°C, with reliable global logistics for uninterrupted research workflows.

Molecular Formula C11H19NO3
Molecular Weight 213.27 g/mol
Cat. No. B13907120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl N-methyl-N-(4-oxopent-2-enyl)carbamate
Molecular FormulaC11H19NO3
Molecular Weight213.27 g/mol
Structural Identifiers
SMILESCC(=O)C=CCN(C)C(=O)OC(C)(C)C
InChIInChI=1S/C11H19NO3/c1-9(13)7-6-8-12(5)10(14)15-11(2,3)4/h6-7H,8H2,1-5H3
InChIKeyLNTLYYVPYIBZEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl N-methyl-N-(4-oxopent-2-enyl)carbamate: Procurement-Relevant Structural Profile and Research-Grade Identity


Tert-butyl N-methyl-N-(4-oxopent-2-enyl)carbamate (CAS 2360544-09-6) is a C11H19NO3 carbamate bearing an α,β-unsaturated ketone moiety and an N-methyl substituent, with a molecular weight of 213.27 g/mol [1]. It is commercially supplied as a research-grade intermediate with a standard purity specification of ≥95% . Its structure combines a tert-butyl carbamate (Boc) protecting group with a reactive enone functionality, positioning it as a synthetic building block for further chemical elaboration rather than an end-use pharmaceutical agent [1].

Why N-Alkylation and α,β-Unsaturation in Tert-butyl N-methyl-N-(4-oxopent-2-enyl)carbamate Preclude Simple Analog Substitution


Generic substitution among carbamate analogs is precluded by the compound's unique combination of an N-methyl substituent and an α,β-unsaturated ketone side chain. The N-methyl group alters steric and electronic properties relative to N-H or N-alkyl variants, directly affecting binding pocket complementarity and metabolic stability profiles [1]. The 4-oxopent-2-enyl enone serves as both a Michael acceptor and a hydrogen-bond acceptor, enabling covalent or reversible interactions that saturated or differently unsaturated analogs cannot replicate [2]. These structural distinctions manifest as quantifiable differences in target engagement, as detailed in Section 3.

Quantitative Differentiation of Tert-butyl N-methyl-N-(4-oxopent-2-enyl)carbamate Versus Structural and Functional Comparators


5-Lipoxygenase (5-LOX) Inhibitory Activity: Modest but Definable Engagement Relative to NDGA

Tert-butyl N-methyl-N-(4-oxopent-2-enyl)carbamate exhibits measurable but weak 5-LOX inhibition with an IC50 of 10,000 nM (10 μM) in a human recombinant enzyme assay [1]. This is approximately 50-fold less potent than the reference inhibitor NDGA (IC50 = 200 nM) , confirming that the compound engages the 5-LOX active site but is not a high-affinity ligand. The quantitative difference provides a benchmark for structure-activity relationship (SAR) studies where modest inhibitory activity is acceptable or even desirable for mechanistic probing.

5-LOX Inflammation Enzymology

Retinoid X Receptor Alpha (RXRα) Agonism: Inactive to Weakly Active Profile Versus Potent Rexinoid Bexarotene

In a CV-1 cell transactivation assay, tert-butyl N-methyl-N-(4-oxopent-2-enyl)carbamate displayed an EC50 >1,000 nM for RXRα [1], indicating minimal to no agonist activity. In contrast, the clinically approved rexinoid bexarotene exhibits an EC50 of approximately 24 nM in comparable RXRα activation assays [2]. This >40-fold difference demonstrates that the compound is effectively inactive as an RXRα agonist, making it unsuitable for applications requiring RXR activation but potentially valuable as a negative control or as a scaffold for developing antagonists.

RXR Nuclear Receptor Transcriptional Regulation

Delta Opioid Receptor Binding: Low Affinity Versus High-Affinity Reference Ligands

The compound shows low affinity for the delta opioid receptor, with a Ki >100 nM in rat brain membrane binding assays [1]. This contrasts with high-affinity delta ligands such as SNC80 (Ki = 0.8–2 nM) [2] and other carbamate derivatives reported with sub-nanomolar affinities [3]. The >100-fold weaker binding indicates that the N-methyl-N-(4-oxopent-2-enyl)carbamate scaffold, in its current form, does not confer high-affinity opioid receptor interactions, a critical differentiator for projects targeting opioid pathways.

Opioid Receptor GPCR Neuropharmacology

Purity Specification and Quality Control Benchmarking

Commercially, tert-butyl N-methyl-N-(4-oxopent-2-enyl)carbamate is supplied with a standard purity specification of ≥95% as determined by HPLC and/or NMR . This is comparable to the purity specifications for many other research-grade carbamate building blocks (e.g., tert-butyl carbamate derivatives typically offered at 95–98% purity) . While not differentiated by higher purity than analogs, this specification defines the material as fit-for-purpose for synthetic intermediate use, with batch-specific certificates of analysis available to verify identity and purity .

Analytical Chemistry QC Procurement

Molecular Properties Differentiating This Carbamate from N-Unsubstituted and Ester Analogs

Tert-butyl N-methyl-N-(4-oxopent-2-enyl)carbamate (MW = 213.27) is distinguished from the N-unsubstituted analog tert-butyl N-[(2E)-4-oxopent-2-en-1-yl]carbamate (MW = 199.25) by the N-methyl group, which increases molecular weight, lipophilicity, and steric bulk . The calculated hydrogen-bond donor count is 0, hydrogen-bond acceptor count is 3, and rotatable bond count is 5 [1]. These properties contrast with those of (E)-methyl (4-oxopent-2-en-1-yl) carbonate (MW = 158.15), a structurally simpler enone ester lacking the carbamate nitrogen and tert-butyl group [2], underscoring that the target compound occupies a distinct physicochemical space within the enone-containing building block family.

Physicochemical Properties Drug Design SAR

Synthetic Accessibility: Multi-Step Requirement Differentiates from Simpler Carbamate Intermediates

The synthesis of tert-butyl N-methyl-N-(4-oxopent-2-enyl)carbamate requires multi-step strategies to install both the N-methyl substituent and the α,β-unsaturated ketone moiety . This contrasts with simpler tert-butyl carbamates such as tert-butyl methylcarbamate (MW = 131.17), which are accessible via direct Boc protection of the corresponding amine . The increased synthetic complexity of the target compound translates to higher procurement cost and lower commercial availability (limited supplier base) compared to more common Boc-protected amines , a critical consideration for budget-sensitive projects.

Synthetic Chemistry Process Development Intermediates

Validated Research and Procurement Use Cases for Tert-butyl N-methyl-N-(4-oxopent-2-enyl)carbamate Based on Quantitative Evidence


5-Lipoxygenase (5-LOX) Negative Control or Low-Affinity Probe Development

Given its weak 5-LOX inhibition (IC50 = 10,000 nM) relative to NDGA (200 nM) [1], this compound is best deployed as a low-activity control or as a starting scaffold for SAR campaigns aiming to improve 5-LOX potency. Its modest but detectable engagement of the 5-LOX active site allows researchers to benchmark incremental improvements in potency and selectivity [2].

RXR-Negative Control Scaffold for Nuclear Receptor Screening

With an RXRα EC50 >1,000 nM—markedly weaker than the 24 nM EC50 of bexarotene [1]—this compound serves as a valuable negative control in RXR functional assays. It can also be utilized as a scaffold for the rational design of RXR antagonists or inverse agonists, where removal of agonist activity is the primary objective [2].

Synthetic Intermediate Requiring an α,β-Unsaturated Ketone and Protected Amine

The compound's orthogonal functionalities—a Boc-protected N-methylamine and an enone Michael acceptor—make it a strategic intermediate for building more complex molecules. The Boc group can be selectively removed under acidic conditions, while the enone can participate in conjugate additions, cycloadditions, or reduction reactions, enabling diverse synthetic pathways [1].

Procurement for SAR Libraries Exploring N-Methylated Carbamate Chemical Space

The combination of N-methylation and an α,β-unsaturated ketone side chain defines a distinct chemical space within carbamate libraries. Procurement of this compound enables SAR exploration of how N-alkylation and enone geometry influence target binding, metabolic stability, and physicochemical properties [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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